molecular formula C14H11ClO3 B12175927 (o-Chlorophenoxy)phenylacetic acid CAS No. 17639-01-9

(o-Chlorophenoxy)phenylacetic acid

Katalognummer: B12175927
CAS-Nummer: 17639-01-9
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: RAZABXQTXNREAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(o-Chlorophenoxy)phenylacetic acid is an organic compound with the molecular formula C14H11ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorophenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(o-Chlorophenoxy)phenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with o-chlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(o-Chlorophenoxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(o-Chlorophenoxy)phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of (o-Chlorophenoxy)phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(o-Chlorophenoxy)phenylacetic acid is unique due to the presence of both the chlorophenoxy and phenylacetic acid moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

17639-01-9

Molekularformel

C14H11ClO3

Molekulargewicht

262.69 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-2-phenylacetic acid

InChI

InChI=1S/C14H11ClO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17)

InChI-Schlüssel

RAZABXQTXNREAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.